Trimethyl-(2,4,6-trichlorophenoxy)silane chemical properties
Trimethyl-(2,4,6-trichlorophenoxy)silane chemical properties
This technical guide details the chemical properties, synthesis, and analytical applications of Trimethyl-(2,4,6-trichlorophenoxy)silane , the trimethylsilyl (TMS) derivative of 2,4,6-trichlorophenol (2,4,6-TCP).
Advanced Characterization & Analytical Protocols for Chlorinated Phenol Derivatives
Executive Summary
Trimethyl-(2,4,6-trichlorophenoxy)silane is the primary analytical artifact formed during the gas chromatography-mass spectrometry (GC-MS) profiling of 2,4,6-trichlorophenol (2,4,6-TCP) . As a metabolite of fungicidal agents (e.g., prochloraz) and a breakdown product of industrial herbicides, 2,4,6-TCP requires derivatization to improve volatility and thermal stability.
This guide focuses on the steric and electronic properties imposed by the 2,4,6-trichloro substitution pattern. Unlike simple phenol derivatives, the bulky chlorine atoms at the ortho positions (2,6) create a "steric shield" that significantly alters the kinetics of silylation and the hydrolytic stability of the resulting ether bond—a critical factor for accurate quantification in complex biological and environmental matrices.
Molecular Architecture & Physicochemical Profile
The molecule consists of a central silicon atom coordinated to three methyl groups and one phenoxy ring. The phenoxy ring is electron-deficient due to the inductive effect (-I) of three chlorine atoms, which also provide significant steric bulk.
Key Chemical Identifiers
| Property | Detail |
| Chemical Name | Trimethyl-(2,4,6-trichlorophenoxy)silane |
| Parent Compound | 2,4,6-Trichlorophenol (CAS: 88-06-2) |
| Molecular Formula | |
| Molecular Weight | ~269.63 g/mol |
| Precursor Reagents | BSTFA / TMCS / MSTFA |
| Analytical Role | Volatile derivative for GC-MS quantification |
Structural Dynamics: The "Ortho-Effect"
The 2,6-dichloro substitution creates a unique chemical environment:
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Steric Hindrance: The Van der Waals radii of the chlorine atoms (~1.75 Å) overlap with the trajectory of incoming nucleophiles, retarding hydrolysis rates compared to non-substituted phenol silyl ethers.
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Electronic Deactivation: The electron-withdrawing nature of the chlorines decreases the basicity of the phenoxy oxygen, making the Si–O bond less susceptible to acid-catalyzed cleavage but potentially more labile to nucleophilic attack if steric barriers are overcome.
Synthesis & Derivatization Protocols
Expert Insight: Standard silylation protocols often fail to reach 100% conversion for hindered phenols like 2,4,6-TCP if performed at room temperature. The ortho-chlorines physically block the approach of the silylating agent.
Optimized Derivatization Protocol
This protocol ensures quantitative conversion by utilizing thermal energy to overcome the steric barrier.
Reagents:
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Substrate: 2,4,6-Trichlorophenol (isolated from matrix).[1]
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Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
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Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).
Step-by-Step Workflow:
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Dissolution: Dissolve dry extract in 50
L pyridine. -
Addition: Add 50
L BSTFA + 1% TMCS. -
Thermal Activation: Seal vial and heat at 70°C for 30 minutes .
-
Note: Room temperature reaction yields are often variable (<90%) due to the 2,6-steric hindrance.
-
-
Quenching: Cool to room temperature. Inject directly into GC-MS.
Reaction Mechanism Visualization
The following diagram illustrates the
Caption: Reaction pathway showing the steric bottleneck at the Transition State caused by 2,6-dichloro substitution.
Analytical Characterization (GC-MS)[3][4][5]
The mass spectral signature of Trimethyl-(2,4,6-trichlorophenoxy)silane is distinct, driven by the chlorine isotope patterns and specific fragmentation rearrangements.
Mass Spectral Features
-
Molecular Ion (
): Distinctive cluster due to three chlorine atoms ( and ). The intensity ratios are approximately 100:98:32 ( , , ). -
Base Peak: Often
(Loss of methyl group from Silicon). -
Diagnostic Rearrangement (Ring-Walk): A unique fragmentation pathway observed in polychlorinated phenoxy silanes involves the migration of the silicon moiety to the ring or chlorine, often followed by the loss of
or expulsion of CO.
Fragmentation Pathway Diagram
The "Ring-Walk" mechanism is a critical validation check when interpreting spectra of chlorinated silyl ethers.
Caption: Fragmentation pathway highlighting the methyl loss and subsequent skeletal rearrangement characteristic of chlorophenoxy silanes.
Applications in Drug Development & Toxicology
In pharmaceutical research, 2,4,6-TCP often appears as a metabolite of chlorinated drugs or as an impurity in starting materials.
Metabolic Stability Studies
When assessing the metabolic fate of chlorinated aromatics:
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Glucuronidation vs. Silylation: In biological assays, phenols are typically glucuronidated. During in vitro analysis, hydrolysis of glucuronides followed by silylation (to form the title compound) is the standard workflow to quantify total phenolic load.
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Self-Validating Quantification: The high MW and unique isotope pattern of the TMS derivative allow it to be easily distinguished from biological background noise, serving as a robust internal marker.
Environmental Toxicology Workflow
The compound is used to track contamination from wood preservatives and pesticides.
Caption: Analytical workflow for quantifying 2,4,6-TCP via its trimethylsilyl derivative.
References
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National Institute of Standards and Technology (NIST). Mass Spectrum of Silane, trichloromethyl- (and related chlorophenol derivatives). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
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PubChem. 2,4,6-Trichlorophenol (Compound Summary). National Library of Medicine. Available at: [Link]
- Kovács, A. et al. (2014). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A. (Detailed discussion on "Ring-Walk" mechanism).
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Gelest, Inc. Silane Coupling Agents: Hydrolysis and Deposition. Technical Brochure.[3] Available at: [Link]
